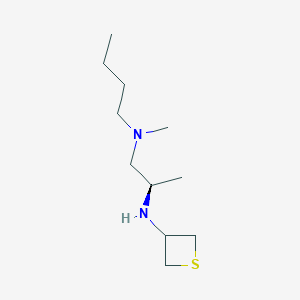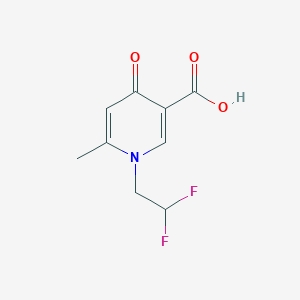![molecular formula C8H14O2 B13014441 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol: is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxirane ring fused to a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol typically begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and epichlorohydrin.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol is primarily based on its reactivity due to the presence of the hydroxyl group and the spirocyclic structure. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the spirocyclic structure imparts unique steric and electronic properties that influence its reactivity.
Molecular Targets and Pathways:
- The compound may interact with various enzymes and receptors in biological systems, leading to potential therapeutic effects. Specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-Oxaspiro[3.3]heptan-5-ol: Similar structure but lacks the dimethyl groups at the 7-position.
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness:
- The presence of the dimethyl groups at the 7-position and the hydroxyl group at the 5-position makes 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol unique in terms of its reactivity and potential applications. The spirocyclic structure also imparts unique steric and electronic properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
7,7-dimethyl-2-oxaspiro[3.3]heptan-5-ol |
InChI |
InChI=1S/C8H14O2/c1-7(2)3-6(9)8(7)4-10-5-8/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
WRABRMFMSWGVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C12COC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)



![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)



![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
